Benzenamine, 5-ethoxy-2-methyl-
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Overview
Description
Benzenamine, 5-ethoxy-2-methyl- is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring an ethoxy group at the 5-position and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-ethoxy-2-methyl- typically involves the nitration of 2-methylanisole followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form the desired aniline derivative. Common reagents for these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 5-ethoxy-2-methyl- may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-ethoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products: The major products depend on the specific reactions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzenamine, 5-ethoxy-2-methyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 5-ethoxy-2-methyl- involves its interaction with various molecular targets. The ethoxy and methyl groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, affecting their activity and leading to various physiological effects. The exact pathways depend on the specific context and application .
Comparison with Similar Compounds
5-Methoxy-2-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Methylaniline: Lacks the ethoxy group, making it less reactive in certain contexts.
4-Ethoxyaniline: Ethoxy group at a different position, leading to different reactivity and applications
Uniqueness: Benzenamine, 5-ethoxy-2-methyl- is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in targeted synthetic applications and specialized research contexts.
Properties
CAS No. |
75785-11-4 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethoxy-2-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 |
InChI Key |
BDVOFUMMFBMIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
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